molecular formula C19H23F3N6 B6473300 4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640885-09-0

4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6473300
CAS No.: 2640885-09-0
M. Wt: 392.4 g/mol
InChI Key: CFTHPOLFQMXOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted at three positions:

  • 4-methyl group: Enhances lipophilicity and steric bulk.
  • 6-(pyrrolidin-1-yl): A five-membered saturated nitrogen heterocycle, contributing to conformational flexibility and basicity.

This structure suggests applications in medicinal chemistry, particularly for central nervous system (CNS) or kinase-targeting drugs due to the piperazine and trifluoromethyl motifs .

Properties

IUPAC Name

4-methyl-6-pyrrolidin-1-yl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6/c1-14-12-17(27-6-2-3-7-27)25-18(24-14)28-10-8-26(9-11-28)15-4-5-23-16(13-15)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTHPOLFQMXOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, preventing the phosphorylation process and thus altering the cellular processes controlled by these kinases.

Pharmacokinetics

Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate). This could potentially affect the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity. This inhibition can lead to the control of various cellular processes, including cell division, growth, and death. Therefore, it could potentially be used as a therapeutic agent in conditions characterized by abnormal cell growth, such as leukemia.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Potential Biological Targets References
Target Compound Pyrimidine 4-methyl, 6-pyrrolidin-1-yl, 2-piperazine-linked trifluoromethyl-pyridine High lipophilicity (CF₃), basicity (piperazine/pyrrolidine), conformational flexibility Kinases, GPCRs (e.g., serotonin/dopamine receptors)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-piperidin-1-yl, 2-amine Six-membered piperidine (increased rigidity vs. pyrrolidine), reduced polarity (amine vs. piperazine-pyridine) Antibacterial/antiviral agents (pyrimidine derivatives)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine 4-morpholine, 6-piperazine-linked methanesulfonyl Sulfonyl group enhances polarity; morpholine improves solubility Kinase inhibitors (e.g., PI3K/mTOR)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolotriazolopyrimidine Varied substituents (e.g., hydrazine, imino groups) Rigid fused-ring system, isomerization-sensitive Anticancer, antimicrobial agents
7-(4-Methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone 7-piperazine, pyridone core Balanced solubility (pyridone), basicity (piperazine) CNS disorders, enzyme inhibitors

Structural Variations and Implications

  • Pyrrolidine vs. Piperidine :

    • The target compound’s pyrrolidine (5-membered) at position 6 offers greater conformational flexibility compared to piperidine (6-membered) in ’s analog. This flexibility may enhance binding to dynamic protein pockets .
    • Piperidine’s rigidity could reduce metabolic degradation but limit target engagement .
  • Piperazine-Linked Trifluoromethyl Pyridine vs. Methanesulfonyl Piperazine :

    • The trifluoromethyl group (target compound) increases electronegativity and metabolic stability compared to methanesulfonyl (), which enhances solubility but may reduce membrane permeability .
    • The pyridine ring in the target compound enables π-π stacking with aromatic residues in enzyme active sites, whereas sulfonyl groups favor polar interactions .
  • Core Heterocycle: Thienopyrimidine () and pyridopyrimidinone () cores alter electronic distribution and solubility compared to the pyrimidine core of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.